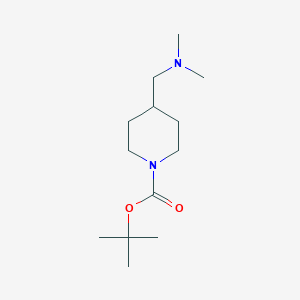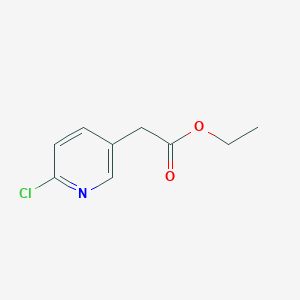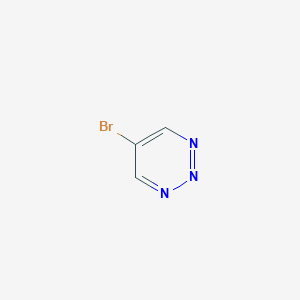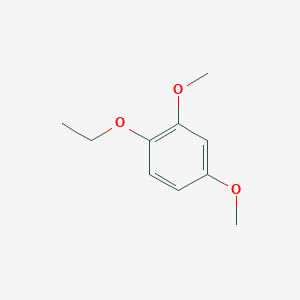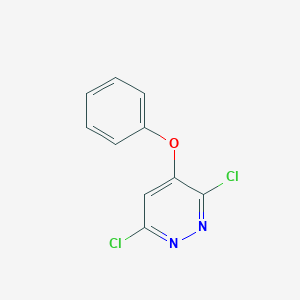
(4-Benzyloxyphenyl)tributylstannan
Übersicht
Beschreibung
(4-Benzyloxyphenyl)tributylstannane, also known as [4-(Benzyloxy)phenyl]tributyltin, is an organotin compound with the empirical formula C25H38OSn. It is a derivative of tributyltin, where the tin atom is bonded to a phenyl group substituted with a benzyloxy group at the para position. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4-Benzyloxyphenyl)tributylstannane is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in Stille coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, the compounds synthesized using (4-Benzyloxyphenyl)tributylstannane can have biological activity and are used in the development of pharmaceuticals.
Medicine: The compound itself is not typically used in medicine, but its derivatives and the products of its reactions can be important in drug development.
Industry: It is used in the synthesis of polymers, agrochemicals, and other industrially relevant organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Benzyloxyphenyl)tributylstannane can be synthesized through the reaction of tributyltin hydride with 4-benzyloxyphenyl halides under palladium-catalyzed conditions. The reaction typically involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like cesium carbonate in an inert atmosphere.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial production may involve continuous flow reactors to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Benzyloxyphenyl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Stille Coupling Reactions: Utilizes palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate. The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Oxidative Addition: Involves the addition of halides or pseudohalides to the tin atom, facilitated by palladium catalysts.
Reductive Elimination: Occurs under reducing conditions, often using hydride donors or electrochemical methods.
Major Products: The major products of these reactions are typically aryl-aryl coupled products, which are valuable intermediates in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (4-Benzyloxyphenyl)tributylstannane in Stille coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from (4-Benzyloxyphenyl)tributylstannane is transferred to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The two aryl groups on the palladium center couple to form the final product, regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Tributylphenylstannane: Similar in structure but lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Tributyltin hydride: Used in radical reactions and hydride transfer reactions but does not participate in Stille coupling.
2-(Tributylstannyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
Uniqueness: (4-Benzyloxyphenyl)tributylstannane is unique due to the presence of the benzyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in Stille coupling reactions, where the electronic effects can enhance the efficiency and selectivity of the reaction.
Eigenschaften
IUPAC Name |
tributyl-(4-phenylmethoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMDSYSKAAPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442301 | |
| Record name | [4-(Benzyloxy)phenyl](tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145745-05-7 | |
| Record name | [4-(Benzyloxy)phenyl](tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145745-05-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
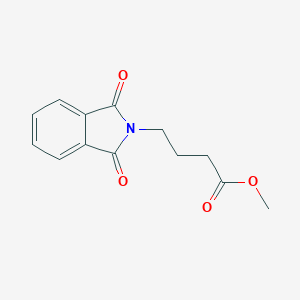
![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
